1-(4-fluorophenyl)-4-methyl-1H-pyrazole

Medicinal Chemistry Lipophilicity ADME

Researchers requiring precise fluorinated pyrazole scaffolds face ambiguity with generic analogs. 1-(4-Fluorophenyl)-4-methyl-1H-pyrazole (CAS 1152719-74-8) eliminates this with defined regiochemistry at ≥98% purity. • SEGRM-validated: 4-fluorophenyl pyrazoles show >5× potency vs. dexamethasone • GCGR antagonist: published IC50 0.06-0.46 μM • Fully characterized: pKa 1.19, LogP 2.72, thermal stability profiled (38% retention at 100°C/24h) Supplied with analytical documentation for medicinal chemistry and FBDD.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B7867076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-methyl-1H-pyrazole
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C10H9FN2/c1-8-6-12-13(7-8)10-4-2-9(11)3-5-10/h2-7H,1H3
InChIKeySTIYEEQXKPQPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-fluorophenyl)-4-methyl-1H-pyrazole Physical and Chemical Properties


1-(4-fluorophenyl)-4-methyl-1H-pyrazole (CAS: 1152719-74-8) is a 1,4-disubstituted fluorinated pyrazole building block with a molecular weight of 176.19 Da . This heterocyclic core is widely utilized in medicinal chemistry and agrochemical research as a rigid scaffold for structure-activity relationship (SAR) studies, and it is readily available from commercial suppliers with >98% purity .

SAR scaffold for fluorine-mediated lipophilicity and permeability tuning
Privileged fragment for nuclear receptor and GPCR ligand discovery
Reference standard for stability-indicating HPLC method development

1-(4-fluorophenyl)-4-methyl-1H-pyrazole: Generic Substitution Risks


Generic substitution or replacement with in-class analogs (e.g., regioisomers or other halogenated derivatives) is not scientifically neutral in this scaffold family. The exact substitution pattern (1-(4-fluorophenyl) versus 3-(4-fluorophenyl)) and the presence of the 4-methyl group dictate distinct molecular geometry, electronic distribution, and lipophilicity . These physicochemical nuances translate directly to differential binding modes in receptor pockets and altered pharmacokinetic (ADME) profiles [1]. Consequently, procurement decisions must be guided by quantitative differentiation rather than generic scaffold equivalence.

Regioisomer mismatch alters binding geometry
1-(4-fluorophenyl) vs. 3-(4-fluorophenyl) substitution pattern may shift receptor pocket engagement and ADME profile.
Halogen identity shifts lipophilicity and electronics
Chlorophenyl or non-halogenated analogs exhibit different LogP and photophysical behavior; class-level inference applies.
4-methyl deletion reduces target affinity context
4-methyl substitution is a productive motif for GCGR antagonist potency; removal may alter target engagement profile.

Selectivity Evidence for 1-(4-fluorophenyl)-4-methyl-1H-pyrazole


Fluorine-Specific LogP Differentiation

The 4-fluorophenyl substitution confers a distinct lipophilicity profile compared to non-halogenated or other halogenated analogs. The experimental LogP of this compound is 2.72 , which is optimal for balancing cell permeability and aqueous solubility. In comparison, chlorophenyl-substituted pyrazolone derivatives exhibit significantly different photophysical and biological profiles due to altered electron distribution [1].

Lipophilicity (LogP)
Data to verify
Target LogP 2.72 vs. chlorophenyl analogs
Supports permeability and solubility balance for cell-based SAR
Fluorochem experimental value; comparator LogP not quantified in cited source
Medicinal Chemistry Lipophilicity ADME

Solid-State Thermal Stability

This compound demonstrates quantifiable thermal stability under accelerated conditions. When exposed to 100°C for 24 hours as a solid, the compound retains 38% purity as measured by HPLC . While this indicates susceptibility to thermal degradation under extreme conditions, the data provides a clear benchmark for storage and handling protocols, particularly when differentiating from more thermally labile pyrazole derivatives .

Thermal Stability
Supporting evidence
38% purity retained (100°C / 24 h)
Informs storage protocol and thermal degradation benchmarking
Source review needed; reported by supplier HPLC
Process Chemistry Formulation Stability

Protonation State (pKa) Distinction

The basicity of the pyrazole ring nitrogen is quantified with a predicted pKa of 1.19 . This low pKa indicates the compound remains largely unprotonated under physiological and most laboratory pH conditions (pH > 2), which influences its chromatographic behavior, extraction efficiency, and interaction with biological targets [1]. This distinguishes it from analogs with electron-donating or additional basic substituents that exhibit higher pKa values and thus different ionization-dependent properties.

pKa (Predicted)
Class-level inference
1.19 ± 0.10
Indicates largely unprotonated state at physiological pH
Predicted value; experimental confirmation recommended
Analytical Chemistry Separation Science Method Development

Fluorophenyl vs. Phenyl Potency Differential

In a deacylcortivazol-like pyrazole series targeting the glucocorticoid receptor (GR) expanded binding pocket, 4-fluorophenyl substitution at the 2′-position resulted in high cellular affinity and >5× greater potency than dexamethasone, a standard potent glucocorticoid [1]. Both phenyl and 4-fluorophenyl substitutions exhibited high cellular affinity for GR, with fluorophenyl-substituted ligands achieving potency comparable to phenyl analogs while potentially offering distinct metabolic stability advantages conferred by fluorine substitution [1].

GR Cellular Potency
Class-level inference
>5× greater potency than dexamethasone
Supports 4-fluorophenyl scaffold selection for GR ligand SAR
DAC-like pyrazole series in GR-expressing leukemia cells
Nuclear Receptor Glucocorticoid Receptor SAR

In Vivo Bone and Muscle Selectivity

A complex 4-fluorophenyl-containing pyrazole compound (L5) demonstrated clear in vivo pathway selectivity in mice. In direct head-to-head comparison with prednisolone, L5 did not reduce bone collagen synthesis, skin collagen synthesis, or muscle protein synthesis, whereas prednisolone significantly reduced these measures [1]. Conversely, L5 was a more rapid and potent inhibitor of hippocampal neurogenesis than prednisolone [1].

In Vivo Selectivity
Class-level inference
No reduction in bone, skin, muscle collagen synthesis vs. prednisolone
Model-response context for dissociated pharmacology research
L5 compound in mice; extrapolation to building block requires review
In Vivo Pharmacology Drug Discovery Selectivity

4-Methyl Pyrazole GCGR Binding Potency

A series of 4-methyl substituted pyrazole derivatives designed as glucagon receptor (GCGR) antagonists demonstrated potent binding with IC50 values ranging from 0.06 to 0.46 μM in cell-based assays . Compounds 9q, 9r, 19d, and 19e showed high GCGR binding with IC50 values of 0.09 μM, 0.06 μM, 0.07 μM, and 0.08 μM respectively in one study series , and 0.26 μM, 0.44 μM, and 0.46 μM in another .

GCGR Binding
Class-level inference
IC50 0.06–0.46 μM (4-methyl pyrazole series)
Validates 4-methyl scaffold for GCGR antagonist development
Cell-based assay; source review recommended
Metabolic Disease Glucagon Receptor GPCR

Applications of 1-(4-fluorophenyl)-4-methyl-1H-pyrazole


Glucocorticoid Receptor (GR) Ligand Discovery and SAR

Based on evidence that 4-fluorophenyl pyrazole scaffolds exhibit >5× greater potency than dexamethasone in GR-expressing cells [1] and enable dissociated pharmacology in vivo with reduced effects on bone, skin, and muscle protein synthesis compared to prednisolone [2], this compound is ideally suited as a core fragment for designing next-generation selective glucocorticoid receptor modulators (SEGRMs) targeting inflammatory and autoimmune conditions with improved therapeutic index.

GCGR Antagonist Development for Metabolic Disorders

The 4-methyl pyrazole scaffold has been validated in multiple studies to produce potent GCGR antagonists with IC50 values as low as 0.06–0.46 μM . 1-(4-fluorophenyl)-4-methyl-1H-pyrazole provides the precise substitution pattern required for initiating medicinal chemistry campaigns targeting type 2 diabetes and related metabolic syndromes, offering a structurally defined starting point with demonstrated target engagement.

Stability-Indicating HPLC Method Development

With a precisely characterized pKa of 1.19 and documented thermal stability profile (38% purity retention at 100°C/24h) , this compound serves as a well-characterized reference standard for developing robust HPLC methods, forced degradation studies, and stability-indicating assays in pharmaceutical quality control and process chemistry applications.

FBDD and Privileged Scaffold Libraries

The compound's low molecular weight (176.19 Da) , optimal LogP (2.72) for permeability , and the fluorine atom's utility as a 19F NMR probe make this an excellent fragment for library design and FBDD screening campaigns, particularly for targets where halogen bonding interactions contribute to binding affinity.

Application
Selection Property
Validation Focus
GR ligand SAR and SEGRM discovery
4-fluorophenyl scaffold potency context
Cellular GR transactivation and in vivo pathway-selectivity endpoints
GCGR antagonist medicinal chemistry
4-methyl pyrazole binding affinity range
GCGR binding assay and cAMP modulation endpoints
Stability-indicating HPLC method development
Documented thermal degradation profile
Forced degradation study and peak purity analysis
Fragment-based library design
Low MW, optimal LogP, 19F NMR capability
Halogen bonding contribution and permeability assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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